molecular formula C6H5FN2O3 B3280573 5-Fluoro-2,6-dihydroxynicotinamide CAS No. 71765-03-2

5-Fluoro-2,6-dihydroxynicotinamide

Cat. No.: B3280573
CAS No.: 71765-03-2
M. Wt: 172.11 g/mol
InChI Key: AKRHQLMLNZKYRK-UHFFFAOYSA-N
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Description

5-Fluoro-2,6-dihydroxynicotinamide is a fluorinated derivative of nicotinamide, characterized by the presence of a fluorine atom at the 5-position and hydroxyl groups at the 2- and 6-positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,6-dihydroxynicotinamide typically involves the transformation of 5-fluoro-1,3-dimethyluracil. One method includes the reaction of ethyl fluoroacetate with ethyl formate in the presence of sodium hydride, followed by treatment with trimethylsilyl chloride to afford ethyl 2-fluoro-3-(trimethylsiloxy)acrylate. This intermediate undergoes further reactions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,6-dihydroxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to remove the fluorine atom or alter the hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

5-Fluoro-2,6-dihydroxynicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nicotinamide.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific enzymes involved in cancer cell metabolism.

    Industry: Utilized in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,6-dihydroxynicotinamide involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The fluorine atom enhances the compound’s binding affinity to these targets, potentially inhibiting their activity. This inhibition can disrupt essential cellular processes, leading to cytotoxic effects, particularly in cancer cells .

Comparison with Similar Compounds

    5-Fluorouracil: A widely used anticancer drug with a similar fluorinated pyridine structure.

    2,6-Dihydroxynicotinamide: Lacks the fluorine atom but shares the hydroxyl groups at the 2- and 6-positions.

Uniqueness: 5-Fluoro-2,6-dihydroxynicotinamide is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c7-3-1-2(4(8)10)5(11)9-6(3)12/h1H,(H2,8,10)(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRHQLMLNZKYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1C(=O)N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75993-41-8
Record name 5-Fluoro-2,6-dihydroxynicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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